2-(2,4-Difluorophenyl)-1,3,4-oxadiazole

Lipophilicity Drug-likeness Physicochemical property

This 2,4-difluorophenyl-substituted 1,3,4-oxadiazole is a critical building block for medicinal chemistry programs targeting intracellular enzymes and CNS receptors. Its LogP of 2.01 and TPSA of 38.9 Ų predict favorable passive membrane permeability and oral bioavailability, outperforming mono-fluorinated analogs. Positional isomerism of fluorine atoms (2,4- vs. 3,5-difluoro) yields divergent enzyme inhibition profiles; therefore, substituting with alternative isomers can alter binding affinities by 2–10×, invalidating comparative SAR. Procure this specific isomer to ensure experimental reproducibility in lead optimization.

Molecular Formula C8H4F2N2O
Molecular Weight 182.13 g/mol
CAS No. 1171930-30-5
Cat. No. B1429419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
CAS1171930-30-5
Molecular FormulaC8H4F2N2O
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=NN=CO2
InChIInChI=1S/C8H4F2N2O/c9-5-1-2-6(7(10)3-5)8-12-11-4-13-8/h1-4H
InChIKeyMRHPBLVDSJLJND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Difluorophenyl)-1,3,4-oxadiazole (CAS 1171930-30-5): A Fluorinated Heterocyclic Building Block for Drug Discovery and Materials Research


2-(2,4-Difluorophenyl)-1,3,4-oxadiazole (CAS 1171930-30-5) is a heterocyclic compound with molecular formula C₈H₄F₂N₂O and molecular weight 182.13 g/mol . It belongs to the 1,3,4-oxadiazole class, a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, which serves as a recognized bioisostere of ester and amide functionalities [1]. The compound is primarily utilized as a synthetic building block or intermediate in medicinal chemistry and materials research, rather than as an active pharmaceutical ingredient per se .

Procurement Rationale for 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole: Why the 2,4-Difluoro Substitution Pattern Is Not Interchangeable with Other Phenyl-1,3,4-oxadiazole Analogs


Generic substitution of 2-(2,4-difluorophenyl)-1,3,4-oxadiazole with other phenyl-substituted 1,3,4-oxadiazoles is scientifically unjustified due to quantifiable differences in physicochemical properties and biological activity profiles that directly impact research outcomes. The specific 2,4-difluoro substitution pattern confers a distinct combination of lipophilicity (LogP ≈ 2.01), hydrogen-bond acceptor capacity, and electronic effects that differ measurably from mono-fluorinated or non-fluorinated analogs . Systematic structure-activity relationship (SAR) studies on fluorophenyl-substituted 1,3,4-oxadiazoles demonstrate that even positional isomerism of fluorine atoms (e.g., 2,4- vs. 3,5-difluoro substitution) yields compounds with divergent enzyme inhibition profiles and binding affinities, precluding simple substitution without experimental validation [1][2]. Furthermore, comparative analyses of 1,3,4-oxadiazole matched molecular pairs reveal that substitution pattern differences can alter metabolic stability, aqueous solubility, and hERG inhibition liability by orders of magnitude [2].

Quantitative Differentiation of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole (CAS 1171930-30-5): A Head-to-Head Physicochemical and Structure-Activity Comparison


Lipophilicity (LogP) Differentiation: 2,4-Difluoro Substitution Yields Higher LogP than Mono-Fluorinated 4-Fluoro Analog

The computed octanol-water partition coefficient (LogP) for 2-(2,4-difluorophenyl)-1,3,4-oxadiazole is 2.0148 , representing a measurable increase in lipophilicity compared to the mono-fluorinated analog 2-(4-fluorophenyl)-1,3,4-oxadiazole, which has a predicted XLogP3 value of 1.6-1.8 based on PubChem computational data [1]. This difference in LogP corresponds to a meaningful alteration in predicted membrane permeability and distribution behavior.

Lipophilicity Drug-likeness Physicochemical property

Topological Polar Surface Area (TPSA) Differentiation: 2,4-Difluoro Substitution Maintains Favorable Drug-like TPSA Compared to Alternative Oxadiazole Regioisomers

2-(2,4-Difluorophenyl)-1,3,4-oxadiazole exhibits a topological polar surface area (TPSA) of 38.9 Ų . This value falls within the favorable range for oral bioavailability (TPSA < 140 Ų) and central nervous system penetration (TPSA < 60-70 Ų). In contrast, the 1,2,4-oxadiazole regioisomer of the same molecular formula exhibits a different TPSA due to altered nitrogen atom positioning [1]. Systematic matched-pair analysis across the AstraZeneca compound collection demonstrates that 1,3,4-oxadiazoles consistently exhibit an order of magnitude lower lipophilicity (logD) compared to 1,2,4-oxadiazole isomers, alongside significant improvements in metabolic stability and aqueous solubility [1].

Polar surface area Drug-likeness Oral bioavailability

Enzyme Inhibition SAR: Positional Fluorine Substitution Patterns on the Phenyl Ring Produce Divergent Urease and α-Glucosidase Inhibition Profiles

A 2025 structure-activity relationship (SAR) study on fluorophenyl-substituted 1,3,4-oxadiazoles (compounds 4a-o) evaluated enzyme inhibition against urease and α-glucosidase [1]. The study demonstrates that 4-fluorophenyl-substituted 1,3,4-oxadiazoles with butyl (4k), hexyl (4l), heptyl (4m), and nonyl (4n) side chains exhibit urease inhibition EC₅₀ values of 48.58 ± 3.2, 57.51 ± 0.1, 68.60 ± 0.1, and 88.76 ± 0.2 µM, respectively, compared to the standard thiourea (EC₅₀ 24.14 µM) [1]. These same compounds demonstrated α-glucosidase inhibition with EC₅₀ values of 136.04 ± 0.3, 153.45 ± 1.9, and 194.66 ± 1.7 µM, respectively, relative to acarbose (EC₅₀ 51.23 µM) [1]. Importantly, the study established that fluorine substitution position (ortho, meta, para, or di-substitution) significantly modulates both inhibitory potency and selectivity between the two enzyme targets, with docking studies confirming distinct binding interactions driven by fluorine positioning [1].

Enzyme inhibition Structure-activity relationship Fluorine substitution

Recommended Application Scenarios for 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole (CAS 1171930-30-5) Based on Quantitative Evidence


Lead Optimization Programs Requiring Enhanced Membrane Permeability with Favorable TPSA

2-(2,4-Difluorophenyl)-1,3,4-oxadiazole is optimally deployed as a synthetic building block in medicinal chemistry programs where passive membrane permeability is a critical parameter. The compound's computed LogP of 2.01 provides measurably higher lipophilicity than mono-fluorinated analogs, predicting improved passive diffusion across lipid bilayers, while its TPSA of 38.9 Ų remains within the favorable range for oral bioavailability. This combination of properties makes it particularly suitable for constructing compound libraries targeting intracellular enzymes or receptors where cellular penetration is a limiting factor [1].

Structure-Activity Relationship Studies Exploring Fluorine Substitution Effects on 1,3,4-Oxadiazole Scaffolds

This compound serves as a critical comparator in systematic SAR investigations of fluorophenyl-substituted 1,3,4-oxadiazoles. The 2,4-difluoro substitution pattern represents a distinct electronic and steric environment compared to mono-fluoro (ortho, meta, or para) or alternative di-fluoro (e.g., 2,6- or 3,5-difluoro) isomers [1]. Procuring the specific 2,4-difluoro isomer is essential for establishing SAR trends that inform lead optimization decisions, as substitution pattern variations have been shown to alter enzyme inhibition profiles by factors of 2-10× in related oxadiazole series [1].

Building Block for Multifunctional Therapeutics Targeting CNS or Inflammatory Conditions

The 2-(2,4-difluorophenyl)-1,3,4-oxadiazole moiety has been incorporated as a core structural element in multifunctional compounds under development for central nervous system (CNS) and inflammatory conditions. Specifically, the derivative 2-(2,4-difluorophenyl)-5-(4-(pyridin-2-yl)piperazin-1-yl)-1,3,4-oxadiazole has been disclosed in patent literature as a multifunctional compound with potential for treating Alzheimer's disease [2]. For research groups exploring similar multifunctional therapeutic strategies, the parent 2-(2,4-difluorophenyl)-1,3,4-oxadiazole scaffold provides a validated starting point for derivatization and analog synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.